N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring substituted with a sulfonamide group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Procedure: The 5-chlorothiophene-2-sulfonyl chloride is reacted with 2-aminoethanol in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Purification: Employing automated systems for purification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, and acid chlorides.
Major Products
Substitution Products: N-(2-aminoethyl)-5-substituted thiophene-2-sulfonamides.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Condensation Products: Imines and Schiff bases.
Scientific Research Applications
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride exerts its effects involves:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-5-bromothiophene-2-sulfonamide hydrochloride
- N-(2-aminoethyl)-5-fluorothiophene-2-sulfonamide hydrochloride
- N-(2-aminoethyl)-5-iodothiophene-2-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where chlorine’s reactivity is advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S2.ClH/c7-5-1-2-6(12-5)13(10,11)9-4-3-8;/h1-2,9H,3-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSDBIZWDMPGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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